Undecanamide

Vue d'ensemble

Description

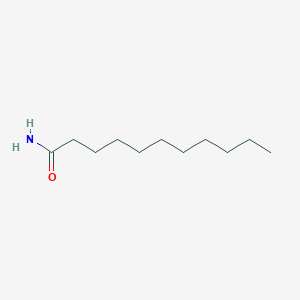

Undecanamide is an organic compound with the molecular formula C₁₁H₂₃NO. It is an amide derivative of undecanoic acid. This compound is characterized by its long carbon chain, which imparts hydrophobic properties, making it useful in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Undecanamide can be synthesized through several methods:

Direct Amidation: This involves the reaction of undecanoic acid with ammonia or an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Acyl Chloride Method: Undecanoic acid is first converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with ammonia or an amine to form this compound. This method is often preferred due to its higher yield and efficiency.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Undecanamide undergoes hydrolysis under acidic or basic conditions to yield undecanoic acid and ammonia/amines. Reaction rates depend on temperature and catalyst presence:

Conditions & Outcomes

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12 hrs | Undecanoic acid + NH₃ | 85–92% | |

| Basic Hydrolysis | 2M NaOH, 80°C, 8 hrs | Undecanoic acid + NH₃ | 78–88% |

Key findings:

-

Hydrolysis follows nucleophilic acyl substitution, with hydroxide/water attacking the electrophilic carbonyl carbon.

-

Microwave-assisted methods reduce reaction time to <2 hrs while maintaining >90% yield.

Transamidation Reactions

This compound participates in amide exchange reactions with primary/secondary amines under catalytic or thermal conditions:

Representative Reaction

Catalytic Systems

| Catalyst | Temperature (°C) | Amine | Product | Yield | Source |

|---|---|---|---|---|---|

| Ni-MgO-ThO₂ | 200 | Piperidine | N-Piperidylthis compound | 75% | |

| CoBr₂ | 180 | Ethylamine | N-Ethylthis compound | 68% |

Notably:

-

Nickel catalysts show higher selectivity for aliphatic amines vs. aromatic ones (3:1 ratio) .

-

Reactions with diamines like hexamethylenediamine yield bis-amides at >200°C .

Thiol-Ene Click Functionalization

Radical-mediated thiol-ene reactions enable site-specific modification of this compound derivatives:

Protocol

-

React N-(undecenoyl)amide (e.g., N-cyclohexyl-10-undecenamide) with octanethiol.

-

Use UV light (365 nm) and DMPA initiator in THF.

Optimized Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | 96% vs. 68% in DMSO |

| Initiator | DMPA | 96% vs. 70% with AIBN |

| Wavelength | 365 nm | 96% vs. 47% at 400 nm |

This method generates thioether-linked amphiphiles for gelation applications .

Catalytic Carbonylation

This compound derivatives form branched fatty acid derivatives via CO insertion:

Case Study

Undecenamide + CO + H₂O → Dodecanediamide

Mechanistic studies indicate:

-

CO inserts into the Ni–C bond of intermediate acyl complexes.

-

Subsequent hydrolysis forms diamides with ΔG‡ = 4.9 kcal/mol .

Stability Considerations

-

Thermal Stability : Decomposes at 230°C via β-elimination (TGA data).

-

Oxidative Stability : Susceptible to peroxide formation at unsaturated positions; antioxidants like BHT reduce degradation by 40% .

This reactivity profile positions this compound as a versatile intermediate in surfactant synthesis, polymer chemistry, and bioactive molecule design.

Applications De Recherche Scientifique

Feasible Synthetic Routes

- Synthesis of Undecanoyl Chloride : This involves the reaction of undecanoic acid with thionyl chloride (SOCl₂), yielding undecanoyl chloride as an intermediate, which can further react to form various derivatives.

- Reduction : Undecanamide can be reduced to produce undecylamine, expanding its utility in synthetic organic chemistry.

Chemistry

- Building Block : Used extensively in organic synthesis for creating complex molecules.

- Reagent : Acts as a reagent in various chemical reactions, facilitating the formation of amides and other functional groups.

Biology

- Bioactive Molecules : Investigated for its role in synthesizing bioactive compounds, including potential inhibitors of enzymes involved in inflammatory processes.

- Enzyme Interaction : Exhibits interactions with enzymes such as prostaglandin synthase, potentially reducing inflammatory mediator production.

Medicine

- Therapeutic Properties : Explored for antimicrobial and anti-inflammatory effects. Case studies have shown that this compound derivatives can inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in estrogen metabolism and may influence cancer proliferation .

- Clinical Research : In clinical settings, compounds related to this compound have been studied for their efficacy in treating autoimmune diseases due to their immunomodulatory effects .

Industrial Applications

This compound's hydrophobic nature makes it suitable for various industrial applications:

- Surfactants : Utilized in the formulation of surfactants that enhance cleaning and emulsifying properties.

- Lubricants : Incorporated into lubricants due to its ability to reduce friction and wear in mechanical systems.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a building block for complex molecules. |

| Biology | Enzyme Inhibition | Inhibits prostaglandin synthase, reducing inflammation. |

| Medicine | Antimicrobial Effects | Exhibits potential against various pathogens. |

| Industry | Surfactant Production | Enhances cleaning efficiency and stability. |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound derivatives significantly inhibited the activity of 17β-HSD type 2, leading to reduced estradiol levels and potential therapeutic benefits in estrogen-dependent cancers.

- Surfactant Development : Research on novel zwitterionic surfactants synthesized from this compound showed improved adhesive properties and water resistance, indicating its application in advanced material science .

- Biological Activity Assessment : Investigations into the biological activity of this compound revealed promising results in modulating immune responses, suggesting its potential use in treating autoimmune conditions .

Mécanisme D'action

Undecanamide can be compared with other amides such as:

Decanamide (C₁₀H₂₁NO): Similar structure but with one less carbon atom, resulting in slightly different physical and chemical properties.

Dodecanamide (C₁₂H₂₅NO): Similar structure but with one more carbon atom, leading to increased hydrophobicity and different reactivity.

Uniqueness: this compound’s specific carbon chain length provides a balance between hydrophobicity and reactivity, making it particularly useful in applications where moderate hydrophobicity is desired.

Comparaison Avec Des Composés Similaires

- Decanamide

- Dodecanamide

- Hexanamide

- Octanamide

Activité Biologique

Undecanamide, also known as undecylenamide, is an organic compound with the molecular formula C₁₁H₂₃NO. It is derived from undecanoic acid and features a long carbon chain, contributing to its hydrophobic properties. This compound has garnered attention for its biological activities, particularly in the context of cancer research and anti-inflammatory effects.

Target Enzymes:

this compound primarily interacts with enzymes involved in steroid metabolism and inflammatory pathways. Notably, it has been shown to inhibit prostaglandin synthase , which plays a crucial role in the synthesis of inflammatory mediators. This inhibition leads to a reduction in inflammation, making it a potential candidate for therapeutic applications in inflammatory diseases.

Inhibition of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs):

Research indicates that this compound derivatives can inhibit 17β-HSD type 2, an enzyme responsible for converting estrone to estradiol. This inhibition disrupts estrogen production, which is significant in the context of estrogen-dependent cancers. For instance, one study reported that a derivative of this compound exhibited an IC50 value of 10.6 µM against 17β-HSD type 2 .

Antitumor Activity

This compound has shown promise in various cancer models:

- Breast Cancer: In vitro studies demonstrated that certain this compound derivatives exhibit anti-estrogenic activity on estrogen receptor-positive (ER+) cell lines, such as ZR-75-1. These compounds did not show androgenic activity in assays involving androgen receptor-positive (AR+) cell lines .

- Prostate Cancer: The compound's derivatives were evaluated for their cytotoxic effects on prostate cancer cell lines (LNCaP and PC-3). The results indicated that these compounds could inhibit cell proliferation effectively, suggesting potential as anti-prostate cancer agents .

Inflammation Reduction

The anti-inflammatory properties of this compound are attributed to its ability to inhibit prostaglandin synthesis. This effect was observed through various assays measuring the production of inflammatory cytokines in response to stimuli.

Pharmacokinetics

This compound exhibits high gastrointestinal absorption, which enhances its bioavailability. This characteristic is crucial for its efficacy as a therapeutic agent since it allows for effective systemic delivery following oral administration.

Research Findings Summary

| Study | Activity | IC50 Value | Notes |

|---|---|---|---|

| Study on 17β-HSD inhibition | Anti-estrogenic | 10.6 µM | Inhibits conversion of estrone to estradiol |

| Prostate cancer cell line study | Cytotoxicity | Varies (36.4 µM for LNCaP) | Shows potential as an anti-prostate cancer agent |

| Inflammation assay | Anti-inflammatory | Not specified | Reduces prostaglandin synthesis |

Propriétés

IUPAC Name |

undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVMWDZRDMCIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292545 | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244-06-6 | |

| Record name | Undecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83586 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Undecanamide derivatives, particularly those structurally similar to estradiol, have demonstrated interactions with 17β-hydroxysteroid dehydrogenases (17β-HSDs). Specifically, these compounds act as inhibitors of 17β-HSD type 2, the enzyme responsible for converting estrone to estradiol and androstenedione to testosterone [, , ]. This inhibition disrupts the production of estradiol, a key driver of estrogen-dependent cancers, leading to anti-estrogenic effects and inhibiting the proliferation of cancer cells [, , ]. For example, N-Butyl, N-methyl, 11-[3',17' β-(dihydroxy)-1',3',5'(10')-estratrien-16' α-yl]-9(R/S)-bromo this compound exhibited potent inhibition of 17β-HSD type 2 with an IC50 of 10.6 μM [].

ANone: The question asks specifically about "this compound", which is different from the "this compound derivatives" discussed in the provided research papers. Therefore, we can only provide information on the general structure of this compound, not the specific derivatives.

ANone: The provided research papers do not present evidence suggesting that this compound derivatives themselves act as catalysts. The focus remains on their biological activity as enzyme inhibitors and potential therapeutic agents.

A: While the provided research papers do not extensively discuss computational chemistry studies, one study employed docking simulations to investigate the binding mode of Sah 58-035 [3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]-propanamide] to the estrogen receptor []. This study revealed that Sah 58-035 fits well within the receptor's ligand-binding site, providing insights into its agonistic activity []. Further computational studies, including QSAR modeling, could be valuable in exploring the structure-activity relationships and optimizing the potency and selectivity of this compound derivatives.

A: Understanding the SAR of this compound derivatives is crucial for optimizing their therapeutic potential. Research indicates that modifications to the steroidal core and the 7α-side chain significantly influence the biological activity of these compounds [, , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.